molecular formula C21H31N3O2 B3813369 N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

Cat. No. B3813369
M. Wt: 357.5 g/mol
InChI Key: GGTANDNJTXUNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide, also known as BNTX, is a compound that has recently gained attention in scientific research due to its potential as a tool for studying the function of certain brain receptors. BNTX is a selective antagonist of the κ-opioid receptor, which is involved in a variety of physiological and behavioral processes, including pain perception, stress response, and addiction.

Mechanism of Action

N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide acts as a selective antagonist of the κ-opioid receptor, blocking the binding of endogenous ligands such as dynorphin. This results in a decrease in the activity of the κ-opioid system, which can have a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has been shown to have a variety of effects on the body and brain. In animal studies, N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has been shown to reduce stress-induced analgesia, decrease the rewarding effects of drugs of abuse, and increase locomotor activity. These effects are thought to be due to the blockade of the κ-opioid receptor by N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide in lab experiments is its high selectivity for the κ-opioid receptor, which allows for specific manipulation of this system without affecting other receptors. However, one limitation of using N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over long periods of time.

Future Directions

There are several potential future directions for research involving N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide. One area of interest is the role of the κ-opioid system in stress-related disorders such as depression and anxiety. N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide could be used to investigate the potential therapeutic effects of blocking this system in these disorders. Additionally, further research is needed to fully understand the physiological and behavioral effects of N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide and its potential as a tool for studying the κ-opioid system.

Scientific Research Applications

N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has been used extensively in scientific research to study the function of the κ-opioid receptor. This receptor is involved in a variety of physiological and behavioral processes, including pain perception, stress response, and addiction. By selectively blocking this receptor, N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide can be used to investigate the role of the κ-opioid system in these processes.

properties

IUPAC Name

N-butyl-7-[(3-methylphenyl)methyl]-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-3-4-11-22-20(26)24-13-10-21(16-24)9-6-12-23(19(21)25)15-18-8-5-7-17(2)14-18/h5,7-8,14H,3-4,6,9-13,15-16H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTANDNJTXUNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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